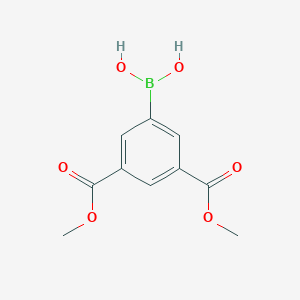
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BO6 . It is a solid substance at room temperature . This compound is used in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is represented by the InChI code 1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 . This indicates that the molecule consists of a phenyl ring substituted at the 3 and 5 positions with methoxycarbonyl groups and a boronic acid group .
Chemical Reactions Analysis
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is employed in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions . The specific chemical reactions involving this compound are not detailed in the search results.
Physical And Chemical Properties Analysis
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” has a molecular weight of 238.00 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 238.0648682 g/mol . The topological polar surface area of the compound is 93.1 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of 3,4-Disubstituted Coumarins
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3,5-Bis(methoxycarbonyl)phenylboronic acid” is used in the synthesis of 3,4-disubstituted coumarins . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in the pharmaceutical industry as anti-coagulants, anti-cancer agents, and anti-HIV agents.
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used in Pd-Catalyzed site-selective cross-coupling reactions . In this process, the boronic acid acts as a source of boron, which forms a complex with a palladium catalyst. This complex then reacts with a suitable partner to form a new carbon-carbon bond, leading to the formation of the coumarin structure.
Thorough Summary of the Results or Outcomes Obtained
The use of “3,5-Bis(methoxycarbonyl)phenylboronic acid” in this reaction allows for the selective formation of 3,4-disubstituted coumarins . The exact yield and other quantitative data would depend on the specific reaction conditions and the partners used in the cross-coupling reaction.
However, boronic acids in general, including “3,5-Bis(methoxycarbonyl)phenylboronic acid”, are known to be useful in various fields of scientific research. They are often used in:
- Suzuki-Miyaura cross-coupling reactions : This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
- Sensor development : Boronic acids can bind to diols in a reversible manner, making them useful in the development of sensors for sugars and other diol-containing substances .
- Drug discovery : Boronic acids are used in the synthesis of a variety of pharmaceuticals. For example, bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma .
- Suzuki-Miyaura cross-coupling reactions : This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
- Sensor development : Boronic acids can bind to diols in a reversible manner, making them useful in the development of sensors for sugars and other diol-containing substances .
- Drug discovery : Boronic acids are used in the synthesis of a variety of pharmaceuticals. For example, bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma .
Safety And Hazards
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
[3,5-bis(methoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJWFDLAZSVCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598385 | |
| Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
177735-55-6 | |
| Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(methoxycarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)




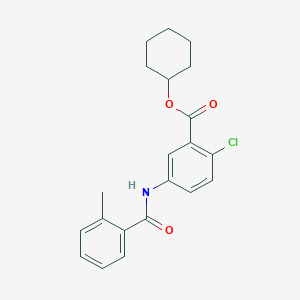
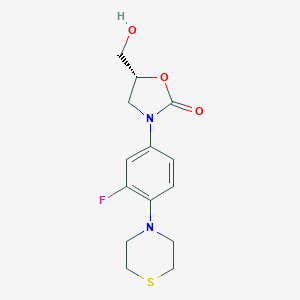
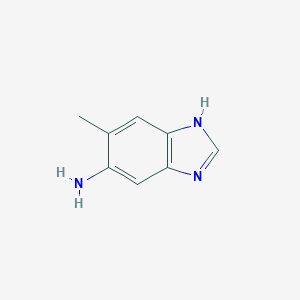
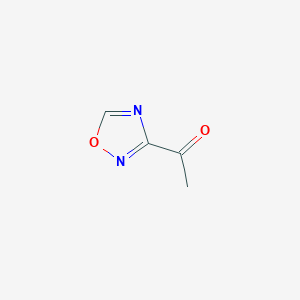
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
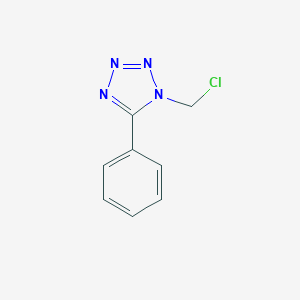
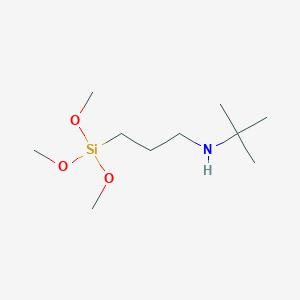
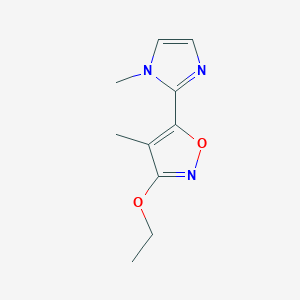
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)